![molecular formula C15H15N3O2S B5751283 N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a derivative of pyridinecarboximidamide and has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been investigated in numerous studies, which have revealed its potential as a research tool.
作用機序
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide is a potent inhibitor of histone deacetylases, which are enzymes that remove acetyl groups from histones and other proteins. By inhibiting these enzymes, this compound can increase the acetylation of histones and other proteins, which can lead to changes in gene expression and cellular processes. This compound has also been shown to inhibit the activity of sirtuins, which are enzymes that regulate cellular metabolism and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of histone deacetylases by this compound can lead to increased acetylation of histones and other proteins, which can alter gene expression and cellular processes. This compound has also been shown to induce apoptosis in cancer cells, potentially through the regulation of pro-apoptotic genes. Additionally, this compound has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of histone deacetylases.
実験室実験の利点と制限
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide has several advantages for use in lab experiments. It is a potent inhibitor of histone deacetylases and has been widely studied for its potential applications in scientific research. This compound is also relatively easy to synthesize using various methods. However, this compound has some limitations for use in lab experiments. It can be toxic to cells at high concentrations and may have off-target effects on other enzymes and proteins.
将来の方向性
There are several future directions for research on N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide. One area of interest is the development of more potent and selective inhibitors of histone deacetylases. Additionally, the potential therapeutic applications of this compound and other histone deacetylase inhibitors in cancer and other diseases warrant further investigation. Further studies are also needed to investigate the potential off-target effects of this compound on other enzymes and proteins.
合成法
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide can be synthesized using various methods, including the reaction of 3-pyridinecarboximidamide with 4-methylphenylthioacetic acid chloride. This reaction produces this compound as a yellow solid, which can be purified using column chromatography. Other methods of synthesis have also been reported, including the reaction of 3-pyridinecarboximidamide with 4-methylphenylthioacetic acid in the presence of a catalyst.
科学的研究の応用
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide has been widely studied for its potential applications in scientific research. It has been used as a tool to investigate the mechanism of action of various enzymes and proteins, including histone deacetylases and sirtuins. This compound has also been used to study the role of protein acetylation in the regulation of gene expression and cellular processes. Additionally, this compound has been used in studies investigating the potential therapeutic applications of histone deacetylase inhibitors in cancer and other diseases.
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-4-6-13(7-5-11)21-10-14(19)20-18-15(16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHZIXKCMYDLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
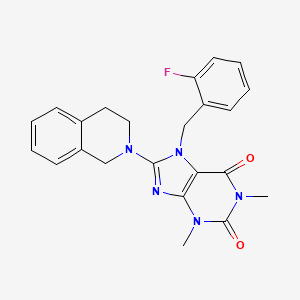
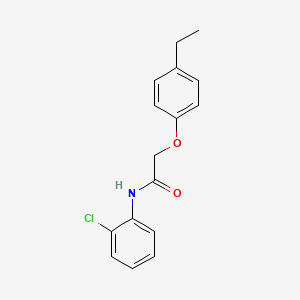

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5751230.png)
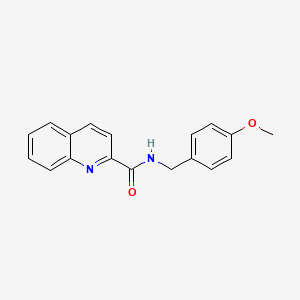

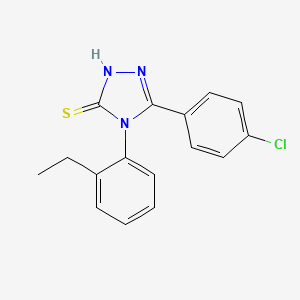
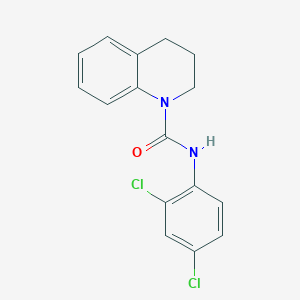
![3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5751271.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)

